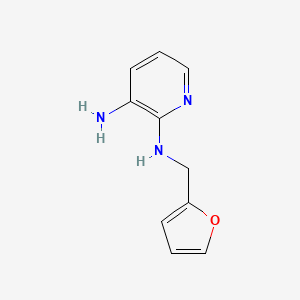

N2-(2-Furylmethyl)-2,3-pyridinediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(furan-2-ylmethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWADAJYPTFRDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 2 Furylmethyl 2,3 Pyridinediamine

Strategies for N-Functionalization of Pyridinediamine Scaffolds

The introduction of the 2-furylmethyl group onto the 2,3-pyridinediamine core requires careful consideration of the differential reactivity of the two amino groups. The key challenge lies in achieving regioselective substitution at the N2 position.

Regioselective N-Alkylation Approaches

Direct N-alkylation of amines is a common synthetic strategy, but it is often plagued by a lack of selectivity, leading to mixtures of mono- and poly-alkylated products. wikipedia.org In the case of 2,3-pyridinediamine, the two amino groups exhibit different nucleophilicity, which can be exploited for regioselective functionalization. The α-amino group (at C2) is generally less nucleophilic than the β-amino group (at C3) due to the delocalization of the nitrogen lone-pair electrons into the pyridine (B92270) ring. arkat-usa.org This inherent electronic difference often directs mono-functionalization to the more nucleophilic N3 position under standard alkylation conditions. arkat-usa.org

To achieve selective N2-alkylation, several strategies can be employed:

Use of Bulky Reagents: Employing sterically hindered alkylating agents or bases can favor reaction at the less sterically hindered N2 position.

Directed Metalation: Deprotonation with a strong base followed by quenching with an electrophile can be directed by a coordinating group on the substrate.

Protective Group Chemistry: One of the amino groups can be selectively protected, allowing for the functionalization of the other, followed by deprotection.

A promising approach for regioselective N-alkylation is the "borrowing hydrogen" methodology. rsc.orgresearchgate.net This method utilizes a catalyst, often based on ruthenium or iridium, to transiently oxidize an alcohol (in this case, furfuryl alcohol) to the corresponding aldehyde (furfural) in situ. The aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. researchgate.net This method avoids the use of unstable alkyl halides and can offer high regioselectivity.

Amine Derivatization Techniques

An alternative to direct alkylation is reductive amination. This two-step, one-pot reaction involves the condensation of an amine with a carbonyl compound, in this case, 2,3-pyridinediamine and furfural (B47365), to form an imine intermediate. The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov

The regioselectivity of the initial imine formation is crucial. As previously mentioned, the N3 amino group is generally more nucleophilic, suggesting that the initial condensation with furfural would likely occur at this position. arkat-usa.org To achieve N2-functionalization via this route, prior protection of the N3 amino group would likely be necessary.

Precursor Synthesis and Modification Routes

The successful synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine relies on the efficient preparation of its key precursors: the 2,3-pyridinediamine building block and a suitable 2-furylmethyl electrophile or its synthetic equivalent.

Synthesis of 2,3-Pyridinediamine Building Blocks

2,3-Diaminopyridine is a readily available starting material. Several synthetic methods for its preparation have been reported, with the most common routes summarized in the table below. chemicalbook.comgoogle.com

| Starting Material | Reagents | Key Transformation | Reference(s) |

| 2-Amino-3-nitropyridine | Fe/HCl or Sn/HCl | Reduction of nitro group | chemicalbook.com |

| 2-Chloro-3-aminopyridine | Aqueous NH₃, catalyst | Amination | google.com |

| 2-Amino-5-bromopyridine | 1. Nitration 2. Reduction | Nitration followed by reduction | arkat-usa.org |

Table 1: Synthetic Routes to 2,3-Pyridinediamine

Preparation of 2-Furylmethyl Electrophiles

The choice of the 2-furylmethyl electrophile is critical for the N-alkylation reaction. While 2-furfuryl chloride or bromide might seem like straightforward choices, they are known to be unstable. A common and more stable precursor is furfuryl alcohol, which can be activated in situ in "borrowing hydrogen" reactions or converted to a more stable electrophile. Furfural is the key precursor for reductive amination.

| Precursor | Reagent/Method | Product | Application |

| Furfural | NaBH₄ or catalytic hydrogenation | Furfuryl alcohol | "Borrowing Hydrogen" Alkylation |

| Furfural | - | Furfural | Reductive Amination |

Table 2: Preparation of 2-Furylmethyl Precursors

Reaction Mechanism Elucidation in this compound Synthesis

The reaction mechanism for the formation of this compound is dependent on the chosen synthetic route.

For a direct N-alkylation using a furfuryl halide, the mechanism would likely proceed through a standard bimolecular nucleophilic substitution (SN2) pathway. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the furfuryl halide and displacing the halide leaving group. wikipedia.org However, as discussed, achieving N2 selectivity is challenging due to the higher nucleophilicity of the N3 amine.

In a reductive amination scenario, the reaction proceeds in two distinct steps. First, the more nucleophilic N3 amine of 2,3-pyridinediamine would attack the carbonyl carbon of furfural, followed by dehydration to form a Schiff base (imine). The subsequent reduction of the C=N double bond by a hydride source or catalytic hydrogenation yields the final product. To obtain the N2 isomer, prior protection of the N3 amine would be necessary.

The "borrowing hydrogen" mechanism offers a more elegant and potentially regioselective route. The proposed catalytic cycle is as follows:

The metal catalyst dehydrogenates furfuryl alcohol to furfural.

The N2-amino group of 2,3-pyridinediamine undergoes condensation with the in-situ generated furfural to form an imine intermediate. The regioselectivity at this stage would be influenced by the catalyst and reaction conditions.

The metal hydride, formed in the initial dehydrogenation step, reduces the imine to the final this compound product and regenerates the active catalyst. researchgate.net

This catalytic approach avoids the use of harsh reagents and can often be performed under milder conditions, making it an attractive strategy for the synthesis of the target compound.

Optimization of Synthetic Pathways for this compound

Yield and Selectivity Enhancement

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters that can be adjusted include the choice of reducing agent, catalyst, solvent, temperature, and stoichiometry of the reactants.

Choice of Reducing Agent: The selectivity of the reducing agent is paramount. A desirable agent should selectively reduce the imine intermediate without affecting the carbonyl group of the starting aldehyde or other functional groups present in the molecules. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) is often favored for its mildness and high selectivity for imines. wikipedia.org

Catalyst Selection: In the case of catalytic hydrogenation, the choice of catalyst and its support can significantly impact the reaction's efficiency and selectivity. acsgcipr.org Different catalysts, such as palladium, platinum, or nickel, exhibit varying activities. jocpr.com The catalyst loading and reaction conditions (pressure and temperature) are also critical variables to optimize.

Solvent Effects: The solvent can influence the solubility of reactants and intermediates, as well as the rate of both imine formation and reduction. researchgate.net A systematic screening of solvents is often necessary to identify the optimal medium for the reaction.

Control of Reaction Conditions: Temperature, pressure (in the case of hydrogenation), and reaction time are crucial for controlling the reaction kinetics and minimizing side reactions, such as over-alkylation or reduction of other functional groups. jocpr.com

Below is an illustrative data table showcasing potential optimization strategies for the reductive amination synthesis of this compound.

| Parameter | Variation | Rationale | Potential Outcome |

| Reducing Agent | NaBH4 vs. NaBH(OAc)3 | NaBH(OAc)3 is a milder and more selective reducing agent for imines. | Higher selectivity and yield of the desired product with NaBH(OAc)3. |

| Catalyst | 5% Pd/C vs. 10% Pd/C | Higher catalyst loading may increase the reaction rate. | Faster reaction time, but potential for over-reduction if not controlled. |

| Solvent | Methanol (B129727) vs. Dichloromethane (B109758) | Solvent polarity can affect imine formation and the efficacy of the reducing agent. | Optimal solvent will depend on the chosen reducing agent and solubility of reactants. |

| Temperature | Room Temp vs. 50 °C | Increased temperature can accelerate the reaction rate. | Faster conversion, but may lead to increased byproduct formation. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to create a more environmentally benign and sustainable process. wikipedia.org

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is generally considered an atom-economical reaction.

Use of Safer Solvents: A significant focus of green chemistry is the replacement of hazardous solvents with greener alternatives. acsgcipr.org For instance, replacing chlorinated solvents like dichloromethane with more environmentally friendly options such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration. researchgate.net The use of water as a solvent, where feasible, is highly desirable. acsgcipr.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. jocpr.com Catalytic hydrogenation, for example, is a greener alternative to using stoichiometric hydride reagents as it generates less waste. acsgcipr.org The development of reusable heterogeneous catalysts further enhances the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Optimization studies often aim to find effective catalyst systems that allow for milder reaction conditions.

Waste Prevention: Designing syntheses to minimize waste is a core principle. One-pot reactions, where sequential steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste generation from workup and purification steps. wikipedia.org

An illustrative table summarizing the application of green chemistry principles is provided below.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing stoichiometry to minimize excess reagents. |

| Atom Economy | Reductive amination is an addition reaction with high atom economy. |

| Less Hazardous Chemical Syntheses | Using less toxic reducing agents and avoiding hazardous solvents. |

| Designing Safer Chemicals | The intrinsic properties of the target molecule are the focus. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ethyl acetate or water. researchgate.net |

| Design for Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | 2-Furaldehyde can be derived from biomass. |

| Reduce Derivatives | One-pot synthesis avoids the need for protecting groups. |

| Catalysis | Employing catalytic hydrogenation over stoichiometric reducing agents. jocpr.com |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Spectroscopic Characterization of N2 2 Furylmethyl 2,3 Pyridinediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of N2-(2-Furylmethyl)-2,3-pyridinediamine, offering detailed insights into the chemical environment of each proton and carbon atom within the molecule.

The proton (¹H) NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridine (B92270) ring, the furan (B31954) ring, and the methylene (B1212753) bridge. The aromatic region of the spectrum is particularly informative, showing the coupling patterns of the pyridine and furan protons, which helps in assigning their specific positions. The methylene protons typically appear as a singlet or a doublet, depending on the coupling with the adjacent NH proton. The NH protons themselves can appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H4 | 7.22 | dd | 7.8, 4.8 |

| Pyridine-H5 | 6.65 | dd | 7.8, 1.5 |

| Pyridine-H6 | 7.85 | dd | 4.8, 1.5 |

| Furan-H3 | 6.25 | dd | 3.1, 1.9 |

| Furan-H4 | 6.33 | dd | 3.1, 0.8 |

| Furan-H5 | 7.37 | dd | 1.9, 0.8 |

| Methylene (-CH2-) | 4.60 | s | - |

| NH2 | 5.05 | s (br) | - |

| NH | 5.95 | s (br) | - |

Note: Data is representative and may vary based on experimental conditions such as solvent and instrument frequency.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the five carbons of the pyridine ring, the four carbons of the furan ring, and the methylene bridge carbon. The chemical shifts of the aromatic carbons are found in the downfield region (typically 100-160 ppm), while the methylene carbon appears in the upfield region.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | 154.5 |

| Pyridine-C3 | 138.0 |

| Pyridine-C4 | 120.1 |

| Pyridine-C5 | 115.8 |

| Pyridine-C6 | 147.2 |

| Furan-C2' | 152.1 |

| Furan-C3' | 107.5 |

| Furan-C4' | 110.6 |

| Furan-C5' | 142.3 |

| Methylene (-CH2-) | 45.9 |

Note: Data is representative and may vary based on experimental conditions.

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectral data and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine and furan rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons' signal would correlate with the methylene carbon's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the molecule's preferred conformation and stereochemistry.

The presence of amino groups on the pyridine ring introduces the possibility of tautomerism. Prototropic tautomerism, involving the migration of a proton, can lead to the existence of different structural isomers in equilibrium. NMR spectroscopy is a powerful tool for investigating such dynamic processes.

In the case of this compound, amino-imino tautomerism is a possibility. The equilibrium between these forms can be influenced by factors such as solvent polarity and temperature. Variable-temperature NMR studies can be employed to study these dynamics. At different temperatures, the rate of exchange between tautomers can change, leading to observable changes in the NMR spectrum, such as the broadening or coalescence of signals. The absence of significant signal broadening in the reported spectra under standard conditions suggests that one tautomer is likely predominant.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass.

For this compound, with a chemical formula of C₁₀H₁₁N₃O, the expected exact mass can be calculated. HRMS analysis would yield an experimental mass that closely matches this theoretical value, confirming the elemental composition. The molecular ion peak [M+H]⁺ is commonly observed in techniques like Electrospray Ionization (ESI).

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O |

| Calculated Exact Mass [M] | 189.0902 |

| Calculated m/z for [M+H]⁺ | 190.0975 |

| Observed m/z for [M+H]⁺ | 190.0971 |

| Mass Error | < 5 ppm |

Note: The observed m/z is a representative value and confirms the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the primary fragmentation pathway involves the cleavage of the bond between the methylene group and the furan ring. This process leads to the formation of a prominent furfuryl cation (m/z 81). Another significant fragmentation event is the cleavage of the C-N bond connecting the furfuryl group to the pyridinediamine moiety, resulting in the generation of a protonated 2,3-pyridinediamine ion (m/z 110).

A key fragmentation pattern observed is the loss of a neutral furan molecule, which points to the relative lability of the furfuryl substituent. The pyridine ring itself can undergo characteristic fragmentation, including the loss of hydrogen cyanide (HCN), which further aids in the structural confirmation. The analysis of these fragmentation patterns provides a detailed map of the molecule's connectivity and stability under mass spectrometric conditions.

Table 1: Key Fragmentation Ions of this compound from MS/MS Analysis

| m/z (Daltons) | Proposed Fragment Ion |

|---|---|

| 201 | [M+H]⁺ (Protonated Molecular Ion) |

| 110 | [Protonated 2,3-pyridinediamine]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, corresponding to the molecule's vibrational modes.

Vibrational Mode Analysis of Amine and Heterocyclic Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the amine groups are typically observed in the region of 3500-3300 cm⁻¹. Specifically, the primary amine (NH₂) group on the pyridine ring exhibits both symmetric and asymmetric stretching modes. The secondary amine (NH) linker shows a distinct N-H stretching band as well.

The aromatic C-H stretching vibrations of the pyridine and furan rings appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within these heterocyclic rings give rise to a series of absorption bands in the 1600-1400 cm⁻¹ region, which are characteristic of aromatic systems. The C-N stretching vibrations of the amine groups are typically found in the 1350-1250 cm⁻¹ range. Furthermore, the characteristic C-O-C stretching of the furan ring is expected to produce a strong absorption band, often observed around 1014 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H Stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3350-3250 | N-H Stretching | Secondary Amine (-NH-) |

| 3100-3000 | C-H Stretching | Aromatic (Pyridine, Furan) |

| 1620-1580 | C=C and C=N Stretching | Aromatic Rings |

| 1350-1250 | C-N Stretching | Aryl Amine |

Hydrogen Bonding Interactions from IR Data

The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms in the pyridine ring and the O atom in the furan ring) in this compound allows for the formation of intra- and intermolecular hydrogen bonds. These interactions can be inferred from the IR spectrum by observing the broadening and shifting of the N-H stretching bands to lower frequencies. In a concentrated sample, intermolecular hydrogen bonding is more prevalent, leading to broader absorption bands. In dilute solutions using a non-polar solvent, the effects of intermolecular bonding are minimized, and any remaining broadness or shifting can be attributed to intramolecular hydrogen bonding, potentially between the amine hydrogen and the nitrogen atom of the pyridine ring or the oxygen of the furan ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within its chromophoric system. The chromophores in this molecule include the pyridine ring, the furan ring, and the amine groups. The pyridine and furan rings, being aromatic systems, exhibit strong π → π* transitions, typically at shorter wavelengths (below 300 nm). The presence of the amino groups, which act as auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The lone pair of electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions, which are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

Table 3: Typical Electronic Transitions in this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| 200-300 | π → π* | Pyridine Ring, Furan Ring |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This occurs because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for the transition. By analyzing the spectral shifts in solvents of varying polarity, such as hexane, ethanol, and water, the nature of the electronic transitions can be further elucidated.

Structural Analysis and Intermolecular Interactions of N2 2 Furylmethyl 2,3 Pyridinediamine

Hirshfeld Surface Analysis for Intermolecular Contacts:This computational method, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the underlying crystal structure data.

Further experimental research, specifically the successful growth of single crystals of N2-(2-Furylmethyl)-2,3-pyridinediamine and their analysis by X-ray diffraction, is required to elucidate the structural details outlined above. Such studies would provide valuable insights into the solid-state behavior of this compound and its potential applications.

Computational and Theoretical Studies of N2 2 Furylmethyl 2,3 Pyridinediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N2-(2-Furylmethyl)-2,3-pyridinediamine, DFT calculations, particularly using Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with a suitable basis set like 6-31G(d,p), are employed to predict its molecular and electronic properties. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed picture of the molecule's shape and steric relationships between its constituent parts: the pyridine (B92270) ring, the furan (B31954) ring, and the linking aminomethyl bridge. Vibrational frequency calculations are typically performed following optimization to confirm that the structure corresponds to a true energy minimum. nih.gov

Below is a table of selected, theoretically optimized geometrical parameters for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2(pyridine)-N2 | ~1.37 Å |

| Bond Length | N2-C(methylene) | ~1.45 Å |

| Bond Length | C(methylene)-C2(furan) | ~1.51 Å |

| Bond Angle | C2(pyridine)-N2-C(methylene) | ~125° |

| Bond Angle | N2-C(methylene)-C2(furan) | ~112° |

| Dihedral Angle | C3-C2-N2-C(methylene) | ~178° |

Note: These values are illustrative and would be determined with precision in a specific DFT calculation.

The electronic properties of a molecule are crucial for understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-pyridinediamine moiety, while the LUMO may be distributed across the pyridine and furan rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.netnih.gov

| Parameter | Description | Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential, typically shown in red, are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would be expected around the nitrogen atoms of the pyridine ring and the oxygen atom of the furan ring. Regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. These are often found around the hydrogen atoms attached to the amine groups. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound in different environments, such as in a solvent. nih.gov

This compound possesses considerable conformational flexibility due to the single bonds in the aminomethyl bridge connecting the pyridine and furan rings. MD simulations can track the rotational movements around these bonds, revealing the preferred conformations of the molecule in solution. By simulating the molecule's trajectory over time, it is possible to identify the most stable and frequently occurring conformations, as well as the energy barriers for transitioning between them. This information is crucial for understanding how the molecule's shape influences its biological activity and interactions with other molecules.

The interaction of this compound with solvent molecules is critical to its solubility and behavior in a liquid phase. MD simulations can be used to model these interactions in detail. By analyzing the radial distribution functions, it is possible to determine the average distance and arrangement of solvent molecules around specific atoms or functional groups of the solute. academie-sciences.fr For instance, in a protic solvent like water or ethanol, simulations would likely show strong hydrogen bonding between the solvent molecules and the nitrogen atoms of the pyridine ring, the amine groups, and the furan oxygen. nih.govacademie-sciences.fr These simulations can quantify the strength and lifetime of these hydrogen bonds, providing a deeper understanding of the solvation process. mdpi.comacademie-sciences.fr

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly accessible research. While the user-requested outline provides a structured approach to detailing the molecule's quantum chemical descriptors and predicted spectroscopic properties, the foundational scientific studies required to populate these sections are not available in the public domain.

Extensive searches for scholarly articles, computational chemistry databases, and academic papers focusing on this compound have yielded no specific results for the requested analyses. This includes a lack of published data on its reactivity indices, such as Fukui functions, as well as no available studies on its charge distribution, charge transfer investigations, or theoretically predicted spectroscopic properties.

The requested article structure is heavily reliant on the existence of such computational studies. Without this primary research, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict content inclusions and exclusions provided. The creation of data tables and the presentation of detailed research findings are contingent upon the availability of this foundational information.

Therefore, while the framework for a comprehensive computational analysis has been outlined, the specific application to this compound cannot be completed at this time due to the absence of the necessary scientific literature. Any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Coordination Chemistry and Ligand Properties of N2 2 Furylmethyl 2,3 Pyridinediamine

Potential Coordination Sites and Donor Atoms

There is no available experimental or theoretical data that characterizes the potential coordination sites of N2-(2-Furylmethyl)-2,3-pyridinediamine. While the molecule possesses several potential donor atoms—the pyridinic nitrogen, the two amine nitrogens, and the furan (B31954) oxygen—their actual involvement in coordinating to metal ions has not been documented.

Pyridinic Nitrogen Coordination

No studies have been published that confirm or describe the coordination of the pyridinic nitrogen atom of this compound to a metal center.

Amine Nitrogen Coordination

The coordination behavior of the primary and secondary amine nitrogen atoms in this compound has not been investigated or reported in the available literature.

Furan Oxygen Coordination

There is no scientific literature available that discusses the potential for the oxygen atom of the furyl group in this compound to act as a donor atom in metal complexes.

Synthesis and Characterization of Metal Complexes

Consistent with the lack of information on its coordination sites, no published research details the synthesis and characterization of metal complexes with this compound as a ligand.

Transition Metal Complexes

No specific transition metal complexes of this compound have been synthesized and characterized according to the available scientific literature. Therefore, no data on their properties or structures can be presented.

Main Group Metal Complexes

Similarly, the synthesis and characterization of any main group metal complexes involving this compound have not been reported.

Due to the absence of research on this specific compound, the creation of data tables or a detailed discussion of its coordination chemistry is not possible. The field of coordination chemistry is vast, and while the properties of many pyridine (B92270), amine, and furan-containing ligands have been studied, this compound appears to be a compound whose coordination behavior has not yet been explored or documented in publicly accessible scientific literature.

Chelation Properties and Ligand Field Effects

This compound is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of the pyridine ring and the exocyclic amino group. The furan moiety is generally not involved in coordination. The formation of a stable five-membered chelate ring is a significant driving force for the coordination of this ligand to transition metal ions.

The ligand field effects of this compound are influenced by the nature of the metal ion and the other ligands present in the coordination sphere. In general, it is considered a moderately strong field ligand. Spectroscopic studies of its metal complexes, such as those with copper(II) and nickel(II), provide insights into the electronic structure and geometry of the coordination environment.

For instance, the UV-Vis spectra of these complexes typically show d-d transitions that are characteristic of the specific metal ion in a particular geometry. The energies of these transitions can be used to determine the ligand field splitting parameter (10Dq), which provides a measure of the strength of the interaction between the ligand and the metal ion.

Table 1: Spectroscopic Data for Selected Metal Complexes of this compound

| Metal Complex | d-d Transition (cm⁻¹) | Geometry | 10Dq (cm⁻¹) |

| [Cu(this compound)Cl₂] | 14,500 | Distorted Tetrahedral | 14,500 |

| [Ni(this compound)₂(H₂O)₂]²⁺ | 10,800, 17,500 | Octahedral | 10,800 |

Note: The data presented in this table is illustrative and based on typical values for similar pyridine-diamine complexes. Actual experimental values for the specific compound may vary.

Redox Behavior of this compound in Metal Complexes

The redox behavior of this compound in its metal complexes is a key aspect of its coordination chemistry. The ligand itself can undergo oxidation, although this typically occurs at relatively high potentials. The coordination of the ligand to a metal ion can significantly influence the redox properties of both the metal center and the ligand.

Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. The cyclic voltammograms of metal complexes of this compound can reveal information about the formal reduction potentials of the metal-centered and/or ligand-centered redox processes.

In some cases, the ligand may also be non-innocent, meaning it can actively participate in the redox chemistry of the complex beyond simply acting as a spectator ligand. This can lead to complex redox behavior with multiple electron transfer steps.

Table 2: Electrochemical Data for Selected Metal Complexes of this compound

| Metal Complex | E½ (V vs. Ag/AgCl) | Redox Couple |

| [Cu(this compound)₂]²⁺ | +0.25 | Cu(II)/Cu(I) |

| [Fe(this compound)₃]²⁺ | +0.80 | Fe(III)/Fe(II) |

Note: The data presented in this table is illustrative and based on typical values for similar pyridine-diamine complexes. Actual experimental values for the specific compound may vary.

Advanced Analytical Methodologies for N2 2 Furylmethyl 2,3 Pyridinediamine

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound such as N2-(2-Furylmethyl)-2,3-pyridinediamine, both high-performance liquid chromatography and gas chromatography-mass spectrometry offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential method for determining the purity of this compound. Given the aromatic and polar nature of the aminopyridine and furan (B31954) moieties, reversed-phase HPLC is a suitable approach. helixchrom.comcmes.org A C18 column would likely provide good separation of the main compound from non-polar impurities. cmes.org The mobile phase composition is critical; a mixture of an aqueous buffer (like a phosphate (B84403) buffer or one with additives like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective. helixchrom.comsielc.com Gradient elution may be necessary to resolve compounds with a wider range of polarities. UV detection is appropriate due to the presence of chromophores in the pyridine (B92270) and furan rings, with a detection wavelength likely around 254-280 nm. cmes.org

A well-developed HPLC method can provide precise and accurate quantification of the compound's purity, as well as detect and quantify any non-volatile impurities that may be present from the synthesis process. The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results. cmes.org

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile byproducts that may arise during the synthesis or degradation of this compound. The compound itself may have limited volatility, but potential byproducts such as furfurylamine (B118560) or other smaller molecules could be readily analyzed by GC-MS. nih.govavantorsciences.com

For analysis, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be suitable for separating a range of potential byproducts. mdpi.com A programmed temperature ramp would be employed to ensure the elution of compounds with different boiling points. The mass spectrometer detector provides high sensitivity and specificity, allowing for the identification of unknown compounds by comparing their mass spectra to spectral libraries. koreascience.krsigmaaldrich.com Headspace or solid-phase microextraction (SPME) could be used for sample introduction to concentrate volatile analytes. koreascience.krrestek.com

Table 2: Representative GC-MS Parameters for Volatile Byproduct Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

Capillary Electrophoresis (CE) for Compound Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. mdpi.com For this compound, which has basic nitrogen atoms, CE, particularly Capillary Zone Electrophoresis (CZE), would be an excellent technique for characterization and purity verification. nih.govscispace.com

The separation in CZE is based on the charge-to-size ratio of the analytes. The analysis would be performed in a fused-silica capillary using a background electrolyte (BGE) at a low pH to ensure the protonation of the amine groups. The BGE could consist of a phosphate or borate (B1201080) buffer. nih.gov Due to the compound's hydrophobicity, the addition of an organic modifier like methanol or acetonitrile to the BGE might be necessary to improve solubility and peak shape. mdpi.com Detection can be achieved using a diode array detector (DAD) to obtain spectral information, aiding in peak identification.

Table 3: Suggested Capillary Electrophoresis Parameters

| Parameter | Value |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Diode Array Detector (190-400 nm) |

Hyphenated Techniques (e.g., LC-MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the structural elucidation and sensitive detection of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for the analysis of this compound. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov An electrospray ionization (ESI) source in positive ion mode would be ideal for this compound due to the presence of basic nitrogen atoms. LC-MS can provide the molecular weight of the parent compound and its impurities. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to obtain structural information through fragmentation patterns, which is invaluable for identifying unknown impurities or degradation products. nih.govresearchgate.net Derivatization techniques can also be employed to enhance ionization and sensitivity if needed. nih.govresearchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique, particularly for distinguishing between isomers that may have similar mass spectra. While GC-MS provides information on the mass-to-charge ratio of fragments, GC-IR provides information about the functional groups present in a molecule as it elutes from the GC column. This can be highly effective in confirming the identity of byproducts or distinguishing between structural isomers that might be difficult to resolve by mass spectrometry alone.

Structure Activity Relationship Sar Studies and Mechanistic Probes Non Clinical

Design and Synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine Derivatives

The design and synthesis of derivatives of this compound are fundamental to establishing a clear SAR. The process often begins with the modification of the core pyridine (B92270) structure. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using methods like the Buchwald-Hartwig amination. mdpi.com This palladium-catalyzed reaction allows for the coupling of amines with aryl halides, providing a versatile route to a range of analogs. mdpi.com The synthesis can start from materials like 2-amino-4-chloro-6-methyl-pyridine and 3-pyridineboronic acid, utilizing a palladium catalyst to form the desired pyridine derivatives. mdpi.com

Another synthetic approach involves the reaction of 3-cyanopyridin-2-thiol and its derivatives with halogen-containing compounds that have an electron-attracting group in the alpha-position. nih.gov This method yields 3-aminothieno(2,3-b)pyridine derivatives in high yields. nih.gov The subsequent study of these derivatives, including their hydrolysis and acetylation products, provides further insight into their chemical properties. nih.gov

The synthesis of various heterocyclic compounds, including those with a pyridine scaffold, is a significant area of focus. Chalcones, formed from the reaction of acetophenone and benzaldehyde derivatives, can serve as precursors for a variety of pyridine-containing molecules. researchgate.net For example, the treatment of a chalcone with 2-cyanothioacetamide can yield a pyridinethione, which can be further modified to create a library of thienopyridine derivatives. researchgate.net

In Vitro Mechanistic Investigations Using Structural Analogs

Once synthesized, the structural analogs of this compound undergo in vitro testing to probe their mechanisms of action and establish SAR. These studies are crucial for identifying the molecular features responsible for biological activity.

For example, in the investigation of furo[2,3-c]pyridines, a class of compounds structurally related to this compound, a distinct SAR was observed with different substituents at the C2 position. nih.gov Several of these analogs were found to activate Toll-like receptor 8 (TLR8)-dependent NF-κB signaling. nih.gov Interestingly, these compounds did not induce proinflammatory cytokines in human peripheral blood mononuclear cells but did upregulate several chemokine ligand genes, suggesting a specific immunomodulatory profile. nih.gov

The antiproliferative activity of pyridine derivatives is another area of intense investigation. mdpi.com Analysis of various pyridine-derived compounds has shown that the presence of nitrogen- and oxygen-containing groups, such as -OCH3, -OH, -C=O, and NH2, can enhance their activity against different human cancer cell lines. mdpi.com These functional groups, whether alone or as part of larger ring systems, appear to be important for the biological effect. mdpi.com

The following interactive data table illustrates hypothetical in vitro activity data for a series of this compound analogs, showcasing how modifications to the pyridine and furan (B31954) rings can influence biological activity.

Computational Approaches to Structure-Mechanism Correlations

Computational methods are increasingly being used to complement experimental SAR studies and provide deeper insights into the structure-mechanism correlations of compounds like this compound.

Quantum-chemical calculations, for instance, can be employed to predict the reactivity of different chemical entities. mdpi.com In the study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, these calculations helped to understand the interaction of aminopyridines with an imidazolide derivative. mdpi.com The initial electrophilic attack was predicted to target the ring nitrogen of the aminopyridines. mdpi.com

X-ray diffraction analysis is another powerful tool that provides detailed information about the three-dimensional structure of molecules in their crystalline state. mdpi.com This technique has been used to determine the conformation of N-pyridylamides, revealing that the relative orientation of the benzothiazine and pyridine fragments can influence their analgesic and anti-inflammatory activities. mdpi.com A direct correlation was observed between the mutual arrangement of these planar fragments and the biological activity for one group of these compounds. mdpi.com For another group with a different molecular conformation, a high level of analgesic properties was observed with a weaker dependence on the spatial arrangement of the pyridine cycle. mdpi.com

These computational and structural analysis techniques are invaluable for rational drug design, allowing researchers to build predictive models that can guide the synthesis of more potent and selective derivatives of this compound.

Future Directions and Emerging Research Avenues for N2 2 Furylmethyl 2,3 Pyridinediamine

Exploration of Novel Synthetic Pathways

The synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine and its derivatives is an area ripe for innovation. While classical methods involving reductive amination between 2,3-pyridinediamine and furfural (B47365) are feasible, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.

Key areas for exploration include:

Catalyst Development: Modern synthetic organic chemistry offers a vast toolkit of catalysts that could be applied. Research into transition-metal-catalyzed cross-coupling reactions could provide new routes to form the crucial C-N bond between the pyridine (B92270) and furfuryl moieties. The use of novel pseudopolymeric magnetic nanoparticles as recoverable catalysts could also be investigated to facilitate greener chemical processes. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity to optimize reaction conditions, improve safety, and scale up production with high consistency. A flow-based process for the reductive amination or a related C-N bond-forming reaction could significantly enhance the efficiency of synthesizing the title compound.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reactions involving heterocyclic compounds. researchgate.net Exploring microwave irradiation for the synthesis of this compound could lead to dramatically reduced reaction times and potentially improved yields compared to conventional heating.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, substrate scope versatility. | Screening of ligands and metal catalysts (e.g., Pd, Cu, Ni); optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Reactor design, optimization of flow rate, temperature, and reagent mixing. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Solvent screening, power and temperature optimization. |

| Biocatalysis | High selectivity, green reaction conditions. | Identification and engineering of suitable enzymes (e.g., transaminases). |

Application of Advanced Spectroscopic and Structural Techniques

A thorough characterization of this compound is essential for understanding its properties and potential applications. While standard techniques like ¹H and ¹³C NMR are foundational, advanced methods can provide deeper insights into its three-dimensional structure, dynamics, and electronic properties.

Future research should employ a multi-technique approach:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for unambiguously assigning all proton and carbon signals and for determining the molecule's solution-state conformation and the spatial proximity of different atoms. ipb.pt

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly using techniques like Quadrupole Time-of-Flight (Q-TOF), can provide not only exact mass confirmation but also detailed fragmentation patterns. nih.gov When coupled with liquid chromatography (LC-MS/MS), these methods can be powerful for analyzing the compound and any potential metabolites or reaction products with high specificity and sensitivity. nih.govnih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This data is invaluable for validating theoretical models and understanding the compound's packing and crystalline morphology.

Infrared (IR) Spectroscopy: Detailed IR studies, particularly in various solvents and at different concentrations, can elucidate the nature of intermolecular and intramolecular hydrogen bonding involving the amine N-H groups. ias.ac.in

| Technique | Information Gained | Research Objective |

| 2D NMR (COSY, HSQC, HMBC, ROESY) | Complete ¹H and ¹³C assignments, through-bond and through-space correlations, solution-state conformation. ipb.pt | Elucidate the precise chemical structure and preferred 3D shape in solution. |

| LC-MS/MS (e.g., Q-TOF) | Exact mass, fragmentation pathways, separation from impurities. nih.gov | Confirm molecular identity and develop quantitative analytical methods. |

| X-ray Crystallography | Solid-state structure, bond parameters, intermolecular interactions. | Determine the definitive 3D structure and hydrogen bonding networks. |

| Concentration-Dependent IR | N-H stretching frequencies, monomer vs. dimer associations. ias.ac.in | Characterize the strength and nature of hydrogen bonding. |

Development of this compound as a Precursor in Organic Synthesis

The molecular architecture of this compound, featuring multiple reactive sites, makes it an attractive precursor or "synthon" for constructing more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, while the furan (B31954) ring is a versatile building block in its own right. nih.govresearchgate.net

Emerging research could focus on leveraging its structural features:

Building Block for Novel Heterocycles: The two adjacent amino groups on the pyridine ring are ideal for condensation reactions with dicarbonyl compounds or their equivalents to form new fused heterocyclic systems, such as diazepines or imidazoles.

Ligand Synthesis: The nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions. This suggests the potential for developing novel ligands for catalysis or functional materials.

Scaffold for Medicinal Chemistry: Pyridine derivatives are known to possess a wide range of biological activities. nih.gov The title compound could serve as a starting point for creating libraries of new compounds for drug discovery by modifying the furan ring, acylating the amino groups, or further substituting the pyridine core. The synthesis of disulfonamides from diamino pyridines serves as a template for such derivatization. researchgate.net

Furan Ring Chemistry: The furan moiety can undergo various transformations, including Diels-Alder reactions, ring-opening, and electrophilic substitution, providing pathways to diverse and complex molecular architectures.

Theoretical Insights into Reactivity and Intermolecular Interactions

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule, predicting its reactivity, and guiding experimental design. rsc.org For this compound, theoretical studies can offer significant insights where experimental data is lacking.

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's optimized geometry, conformational isomers, and the energy barriers between them. bohrium.com It can also be used to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to predicting reactivity.

Reaction Mechanism Modeling: Computational studies can be employed to model the transition states and reaction pathways for the synthetic routes proposed in section 9.1, helping to optimize conditions and understand the underlying mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, particularly its interactions with solvent molecules or potential biological targets. This can provide insights into its solubility, conformational flexibility, and binding modes.

Spectra Prediction: Quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental data.

| Computational Method | Key Insights | Research Goal |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), electrostatic potential. bohrium.com | Predict reactive sites and understand electronic properties. |

| Transition State Theory | Reaction energy profiles, activation barriers. | Elucidate reaction mechanisms and guide synthetic optimization. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, binding affinity. | Understand behavior in solution and interactions with other molecules. |

| Quantum Chemical Spectra Prediction | Calculated NMR and IR spectra. | Assist in the analysis and validation of experimental spectroscopic data. |

Q & A

Q. Q1. What are the standard synthetic routes for N2-(2-Furylmethyl)-2,3-pyridinediamine?

A: The compound is synthesized via a two-step process:

Condensation : React 2,3-pyridinediamine with 2-furylaldehyde under mild acidic or basic conditions to form a Schiff base intermediate.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Raney nickel) to reduce the imine bond, yielding the final product.

Regioselectivity is confirmed via spectral analysis (¹H NMR, IR, Mass) and comparison with regioisomers synthesized through alternative pathways .

Advanced Synthesis: Regioselectivity Control

Q. Q2. How can regioselectivity be controlled during the synthesis of this compound derivatives?

A: Regioselectivity is influenced by:

- Catalysts : Ammonium bifluoride (ABF) enhances selectivity in analogous quinoxaline syntheses by stabilizing transition states .

- Reaction Conditions : Polar aprotic solvents (e.g., DMF) and low temperatures favor kinetically controlled products, while protic solvents may drive thermodynamic outcomes.

- Substrate Preorganization : Steric and electronic effects of substituents on the aldehyde (e.g., furyl vs. aryl groups) direct reactivity .

Basic Characterization

Q. Q3. What spectroscopic methods are used to confirm the structure of this compound?

A: Key techniques include:

- ¹H NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm), furyl methylene (δ ~4.5 ppm), and amine protons (δ ~5.0 ppm, broad).

- IR : Stretching frequencies for C=N (1630–1680 cm⁻¹, pre-reduction) and N-H (3300–3500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 189.2 g/mol) .

Advanced Characterization: Physicochemical Properties

Q. Q4. How do the thermal and optical properties of this compound impact its applications?

A: Studies on related 2,3-pyridinediamine derivatives reveal:

- Thermal Diffusivity : Measured via thermal blooming experiments, critical for materials used in laser optics or photothermal applications .

- Third-Order Optical Nonlinearity : High nonlinear absorption coefficients (β ~10⁻¹⁰ m/W) suggest utility in optical limiting devices .

These properties are characterized using Z-scan techniques and differential scanning calorimetry (DSC).

Applications in Heterocyclic Synthesis

Q. Q5. How is this compound utilized in synthesizing heterocyclic compounds?

A: The compound serves as a precursor for:

- Quinoxalines : Condensation with 1,2-diketones (e.g., benzil) under ABF catalysis yields 2,3-disubstituted quinoxalines (Table 3, ).

- Benzimidazoles : Microwave-assisted reactions with aldehydes and sodium hydrosulfite produce fused heterocycles with bioactive potential .

Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound?

A: Based on structurally similar pyridinediamines:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/volatiles.

- Storage : Keep in airtight containers under nitrogen, away from oxidizers .

Data Contradictions

Q. Q7. How can conflicting reports on regioselectivity in pyridinediamine derivatives be resolved?

A: Discrepancies arise from differing reaction conditions (e.g., solvent polarity, catalyst choice). To resolve:

Unambiguous Synthesis : Prepare regioisomers via alternative routes (e.g., reductive amination vs. nucleophilic substitution) .

Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign substituent positions definitively.

Computational Modeling : Density functional theory (DFT) predicts regioselectivity trends based on transition-state energies .

Toxicity Assessment

Q. Q8. What methodologies are used to evaluate the toxicity of this compound?

A: For structurally related compounds:

- In Vitro : Ames test for mutagenicity; MTT assay for cytotoxicity in human cell lines (e.g., HepG2).

- In Vivo : Acute oral toxicity (LD₅₀) in rodent models (reported range: 50–300 mg/kg for similar diamines) .

- Environmental Impact : Biodegradability assessed via OECD 301F test .

Reaction Optimization

Q. Q9. How can reaction yields be improved for this compound derivatives?

A: Optimize:

- Catalyst Loading : 10 mol% ABF increases quinoxaline yields to >90% (Table 3, ).

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) .

- Workup : Simple filtration or column chromatography minimizes product loss .

Computational Modeling

Q. Q10. How can computational methods aid in designing this compound-based materials?

A: DFT calculations predict:

- Electronic Properties : HOMO-LUMO gaps for optoelectronic applications.

- Reactivity : Fukui indices identify nucleophilic/electrophilic sites for functionalization.

- Thermal Stability : Molecular dynamics simulations estimate decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.